molecular formula C15H21NO2S B14236723 Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- CAS No. 241818-11-1

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)-

Katalognummer: B14236723
CAS-Nummer: 241818-11-1
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: PKHNSZKEBSLONY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide moiety substituted with a 4-methyl group and two N,N-bis(2-methyl-2-propenyl) groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-bis(2-methyl-2-propenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: Utilized in the production of dyes, photochemicals, and disinfectants.

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-bis(2-methyl-2-propenyl) groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

241818-11-1

Molekularformel

C15H21NO2S

Molekulargewicht

279.4 g/mol

IUPAC-Name

4-methyl-N,N-bis(2-methylprop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C15H21NO2S/c1-12(2)10-16(11-13(3)4)19(17,18)15-8-6-14(5)7-9-15/h6-9H,1,3,10-11H2,2,4-5H3

InChI-Schlüssel

PKHNSZKEBSLONY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=C)C)CC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.